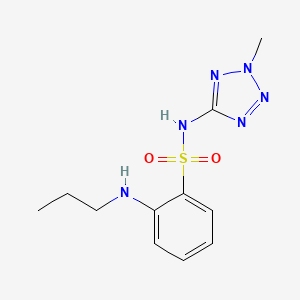

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide

Description

Historical Development of Tetrazole-Functionalized Sulfonamides

The convergence of tetrazole and sulfonamide chemistry traces back to the mid-20th century, when sulfonamides emerged as foundational antibacterial agents. The discovery of prontosil in 1932 marked the advent of sulfonamide-based therapeutics, though its prodrug nature necessitated metabolic activation to sulfanilamide. Parallel developments in tetrazole chemistry gained momentum due to the heterocycle’s metabolic stability and hydrogen-bonding capacity, which mimic carboxylic acids while resisting enzymatic degradation. Early work by Inukai et al. in 1993 demonstrated the potential of tetrazole-containing aldose reductase inhibitors, highlighting their superior in vivo efficacy compared to carboxylate analogs.

The fusion of these pharmacophores accelerated in the 2010s, driven by advances in click chemistry and cycloaddition methodologies. For instance, Nicolaou et al. explored pyrrolyl-tetrazole sulfonamides, though their initial designs exhibited modest inhibitory activity. Breakthroughs in catalytic azide-nitrile cycloadditions, as exemplified by Saeed et al. (2023), enabled efficient synthesis of 5-substituted tetrazole-sulfonamide hybrids, paving the way for systematic SAR studies.

Significance in Medicinal Chemistry Research

Tetrazole-sulfonamide hybrids occupy a unique niche due to their dual capacity for target engagement:

- Sulfonamide moiety : Provides strong hydrogen-bonding interactions with enzyme active sites, particularly serine proteases and carbonic anhydrases.

- Tetrazole ring : Enhances metabolic stability and serves as a bioisostere for carboxyl groups, improving membrane permeability.

This synergy is evident in thrombin inhibitors such as compound 26 (Ki = 880 nM), where triazole/tetrazole-sulfonamide hybrids demonstrated >800-fold selectivity over trypsin. The enthalpically driven binding observed in isothermal titration calorimetry (ITC) studies further underscores the thermodynamic advantages of these architectures.

Current Research Landscape and Challenges

Recent efforts focus on optimizing synthetic routes and diversifying substituent patterns. Saeed et al. (2023) reported a ZnBr2-catalyzed [2+3] cycloaddition in H2O/2-propanol, achieving yields up to 85% for 5-substituted tetrazole-sulfonamides. However, challenges persist:

- Regioselectivity : Controlling tetrazole isomerism (1H vs. 2H) remains nontrivial, as minor structural variations significantly impact bioactivity.

- Solubility-Permeability Trade-off : Increased lipophilicity from propylamino or methyltetrazole groups can compromise aqueous solubility.

- Off-Target Interactions : Sulfonamide moieties may inhibit carbonic anhydrases or bind serum proteins, necessitating structural tweaks.

Notably, molecular docking studies of related compounds (e.g., 5c ) reveal favorable interactions with fungal CYP51, suggesting potential repurposing for antifungal applications.

Molecular Design Considerations

Rational design of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide derivatives involves balancing multiple parameters:

- Substituent Effects : The 2-methyl group on the tetrazole ring reduces metabolic oxidation, while the propylamino chain enhances membrane diffusion.

- Conformational Rigidity : Introducing ortho-substituents on the benzene ring (e.g., fluorine atoms) can preorganize the molecule for target binding, as seen in 2,3,5,6-tetrafluoro analogs.

- Electronic Modulation : Electron-withdrawing groups on the sulfonamide nitrogen improve hydrogen-bond acceptor strength, critical for serine protease inhibition.

ADMET predictions for related structures indicate satisfactory drug-likeness, though the propylamino group may increase CYP450 inhibition risk. Future directions include exploiting halogen bonding (e.g., fluorine substituents) and prodrug strategies to address solubility limitations.

Properties

IUPAC Name |

N-(2-methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-3-8-12-9-6-4-5-7-10(9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWXKQKPOHVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a propylamine.

Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, typically using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The tetrazole ring and propylamino group contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include Prilocaine (a local anesthetic) and other sulfonamide/tetrazole-containing drugs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

The tetrazole ring (pKa ~4.9) mimics carboxylic acids (e.g., in Losartan), offering metabolic stability and pH-dependent ionization .

Substituent Effects: The 2-methyltetrazole in the target compound may increase steric hindrance compared to Prilocaine’s 2-methylphenyl group, affecting receptor selectivity. The propylamino group contributes to lipophilicity (logP ~2.5 estimated), similar to Prilocaine’s alkyl chain, which enhances tissue penetration .

Computational Insights :

- Multiwfn analysis predicts high electron density localized on the tetrazole ring, suggesting nucleophilic reactivity at the N-1 position .

- SHELX-refined crystallography would reveal planar geometry for the sulfonamide and tetrazole moieties, critical for π-π stacking in protein binding .

Research Findings and Implications

Synthetic Challenges :

- Tetrazole cyclization under acidic conditions may yield byproducts; purity assays akin to USP methods for Prilocaine (e.g., HPLC) are recommended .

Stability and Solubility :

- Predicted aqueous solubility is lower than Prilocaine due to the sulfonamide’s rigidity. Formulation strategies (e.g., salt formation) could mitigate this.

Biological Activity

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a tetrazole ring, a propylamino group, and a benzenesulfonamide moiety. These structural components contribute to its diverse biological effects, including antimicrobial properties and enzyme inhibition.

The IUPAC name for this compound is this compound, with the molecular formula C₁₁H₁₆N₆O₂S. The presence of the sulfonamide group allows it to mimic natural substrates, facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₆O₂S |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1516432-52-2 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide portion of the molecule can interfere with the active sites of enzymes, effectively mimicking natural substrates and blocking enzymatic activity. The tetrazole ring enhances binding affinity due to its electron-withdrawing characteristics, which can stabilize interactions with target proteins.

Antimicrobial Activity

Studies have indicated that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A recent study demonstrated that the compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL, indicating its potential as a therapeutic agent against resistant infections.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body.

Research Findings:

- Inhibition Assay : In vitro assays revealed that this compound inhibited carbonic anhydrase activity with an IC50 value of 25 µM.

- Mechanistic Insights : Kinetic studies suggested a non-competitive inhibition mechanism, where the compound binds to the enzyme irrespective of substrate concentration.

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical procedure involves:

Reacting a tetrazole-containing amine precursor with a benzenesulfonyl chloride derivative in dry pyridine at room temperature for 5–12 hours .

Acidifying the mixture (pH 5–6) to precipitate the product, followed by flash chromatography for purification.

Optimization Strategies:

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR: Key signals include the propylamino chain (δ 1.2–1.6 ppm for CH₂, δ 3.1–3.3 ppm for NH) and tetrazole protons (δ 8.5–9.0 ppm) .

- ¹³C NMR: Confirm sulfonamide carbonyl (δ 165–170 ppm) and tetrazole carbons (δ 145–155 ppm) .

X-ray Crystallography: Use SHELXL for refinement. Key parameters:

Q. How can solubility profiles be determined under varying physiological conditions?

Methodological Answer:

Shake-Flask Method:

- Dissolve the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), or intestinal fluid (pH 6.8) at 37°C.

- Filter and quantify via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Data Interpretation: Compare results to structurally similar sulfonamides (e.g., logP ≈ 2.5–3.0 predicts moderate lipid solubility) .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze electronic properties to predict reactivity?

Methodological Answer:

Electron Localization Function (ELF):

- Calculate ELF using Multiwfn to identify nucleophilic (tetrazole) and electrophilic (sulfonamide) regions.

- Visualize electrostatic potential maps (e.g., negative potential at tetrazole N atoms suggests hydrogen-bonding sites) .

Fukui Indices:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

Data Normalization:

- Express IC₅₀ values relative to internal controls (e.g., % inhibition at 10 µM).

- Address outliers via Grubbs’ test (α = 0.05) .

Meta-Analysis: Pool data from multiple studies (e.g., pIC₅₀ = −log(IC₅₀)) to identify trends in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.